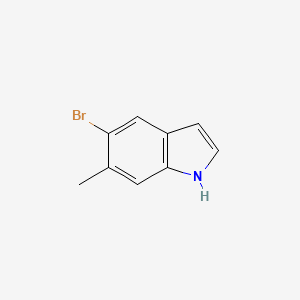

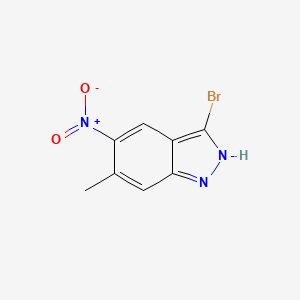

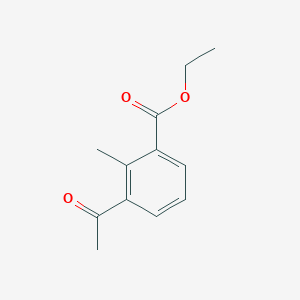

![molecular formula C8H6BrN3O2 B1292642 5-Brom-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridin CAS No. 1000343-84-9](/img/structure/B1292642.png)

5-Brom-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridin

Übersicht

Beschreibung

5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C8H6BrN3O2 and its molecular weight is 256.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Krebstherapieforschung

5-Brom-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridin: wird bei der Synthese von Cdc7-Kinase-Inhibitoren verwendet. Diese Inhibitoren werden als neuartiger Ansatz zur Krebstherapie untersucht. Die Rolle der Verbindung bei der Störung der Zellteilung macht sie zu einem vielversprechenden Kandidaten für die gezielte Ansprache schnell teilender Krebszellen .

Entwicklung von Antitumormitteln

Diese Verbindung dient als Zwischenprodukt bei der Herstellung von 4-Anilinochinazolinen. Diese Moleküle werden auf ihr Potenzial als Antitumormittel untersucht und bieten einen neuen Weg für die Entwicklung von Medikamenten und therapeutischen Strategien .

Wirkmechanismus

Target of Action

The primary target of 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine, as a potent FGFR inhibitor, interferes with this process, thereby inhibiting the activation of these signaling pathways .

Biochemical Pathways

The compound affects the FGFR-mediated signaling pathways, which are crucial in various biological processes, including tissue development, angiogenesis, and tissue regeneration. By inhibiting FGFR, the compound disrupts these pathways, leading to potential therapeutic effects .

Result of Action

In vitro studies have shown that FGFR inhibitors, like 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine, can inhibit cancer cell proliferation and induce apoptosis . They also significantly inhibit the migration and invasion of cancer cells .

Biochemische Analyse

Biochemical Properties

5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions, particularly in the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs are crucial in various cellular processes, including cell proliferation, differentiation, and migration. The compound interacts with FGFR1, FGFR2, and FGFR3, inhibiting their activity and thereby affecting downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . These interactions are essential for regulating organ development, angiogenesis, and other physiological processes.

Cellular Effects

The effects of 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine on various cell types and cellular processes are profound. In cancer cells, particularly breast cancer cells, the compound has been shown to inhibit cell proliferation and induce apoptosis . Additionally, it significantly reduces the migration and invasion abilities of these cells, highlighting its potential as an anticancer agent. The compound also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall impact on cell function.

Molecular Mechanism

At the molecular level, 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine exerts its effects through several mechanisms. It binds to the FGFRs, inhibiting their kinase activity and preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts the signaling pathways that are essential for cell proliferation and survival. Additionally, the compound may interact with other biomolecules, leading to changes in gene expression and enzyme activity, further contributing to its biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged exposure and sustained biological activity

Dosage Effects in Animal Models

The effects of 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and reduces cancer cell proliferation . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects and potential toxicity need to be carefully evaluated to ensure the compound’s safety and efficacy.

Metabolic Pathways

5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its activity. The compound’s metabolism may affect metabolic flux and metabolite levels, influencing its overall biological effects . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing any adverse effects.

Transport and Distribution

The transport and distribution of 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine within cells and tissues are essential for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization within cells . These interactions can affect the compound’s accumulation and distribution, influencing its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

5-bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O2/c1-4-6(9)2-5-7(12(13)14)3-10-8(5)11-4/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCTFWAVAJXTYKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=CNC2=N1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646856 | |

| Record name | 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000343-84-9 | |

| Record name | 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000343-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

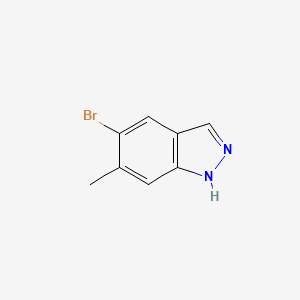

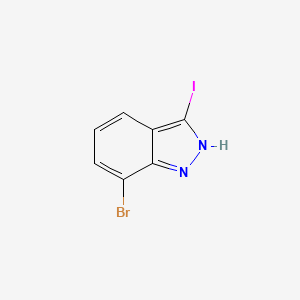

![1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1292559.png)

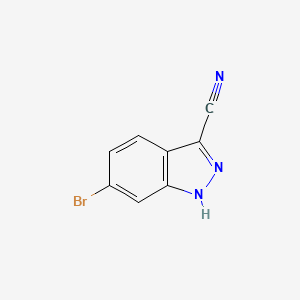

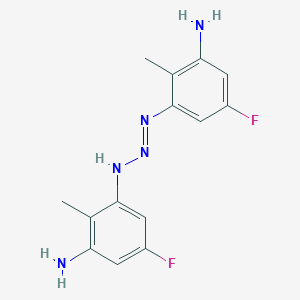

![2-Bromo-6-(trifluoromethyl)benzo[d]thiazole](/img/structure/B1292567.png)

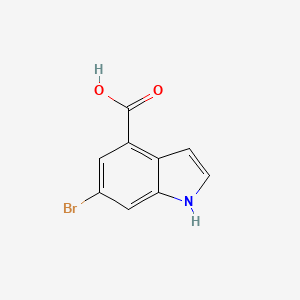

![4-bromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292576.png)